molecular formula C8H10N2O2 B1487862 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid CAS No. 1344788-51-7

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Cat. No.: B1487862
CAS No.: 1344788-51-7
M. Wt: 166.18 g/mol
InChI Key: DOQUAICTHKEIND-ONEGZZNKSA-N
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Description

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features an ethyl group attached to the imidazole ring and a prop-2-enoic acid moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid typically involves the following steps:

  • Formation of 1-ethyl-1H-imidazole: This can be achieved through the reaction of ethylamine with glyoxal and ammonia under acidic conditions.

  • Introduction of the prop-2-enoic acid group: The imidazole ring is then functionalized with the prop-2-enoic acid moiety through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The imidazole ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and esters.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted imidazole derivatives.

Scientific Research Applications

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is compared with other similar compounds, such as:

  • 1-ethyl-1H-imidazole: Lacks the prop-2-enoic acid moiety.

  • 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid: Similar structure but with a different position of the ethyl group.

  • Imidazole derivatives: Other compounds containing the imidazole ring with various substituents.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development may uncover even more applications and benefits of this compound.

Properties

IUPAC Name

(E)-3-(1-ethylimidazol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQUAICTHKEIND-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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